molecular formula C13H15F3O4S B13055524 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate

Cat. No.: B13055524
M. Wt: 324.32 g/mol
InChI Key: SJSAUKMDUGOISA-UHFFFAOYSA-N
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Description

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is an aryl triflate ester characterized by a trifluoromethanesulfonyl (triflate) group attached to a substituted phenyl ring. The phenyl ring is functionalized with an isobutyryl (2-methylpropanoyl) group at the 4-position and methyl groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the triflate’s superior leaving group ability.

  • Molecular Formula: C₁₃H₁₅F₃O₄S
  • Molecular Weight: ~324.07 g/mol (calculated based on structural analogs) .
  • Key Features: The triflate group (–OSO₂CF₃) enhances reactivity in substitution reactions. The 2,3-dimethylphenyl framework modulates electron density, affecting stability and reactivity.

Properties

Molecular Formula

C13H15F3O4S

Molecular Weight

324.32 g/mol

IUPAC Name

[2,3-dimethyl-4-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C13H15F3O4S/c1-7(2)12(17)10-5-6-11(9(4)8(10)3)20-21(18,19)13(14,15)16/h5-7H,1-4H3

InChI Key

SJSAUKMDUGOISA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-Isobutyryl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound can participate in oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Acetyl-2,3-dimethylphenyl Trifluoromethanesulfonate (CAS 1830333-64-6)

  • Molecular Formula : C₁₁H₁₁F₃O₄S
  • Molecular Weight : 296.26 g/mol .
  • Structural Differences :
    • The acetyl (–COCH₃) group replaces the isobutyryl (–COC(CH₃)₂) substituent.
    • Reduced steric bulk compared to the target compound.
  • Lower molecular weight may improve solubility in polar solvents. Used in oligonucleotide synthesis as a coupling agent due to its balanced reactivity .

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

  • Molecular Formula : C₄H₉F₃O₃SSi
  • Molecular Weight : 222.26 g/mol .
  • Structural Differences :
    • A silyl (trimethylsilyl) group replaces the aryl moiety.
    • Lacks aromatic substitution.
  • Reactivity and Applications: Acts as a strong Lewis acid catalyst in silylation and glycosylation reactions.

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (CAS 433-06-7)

  • Molecular Formula : C₉H₉F₃O₃S
  • Molecular Weight : 254.23 g/mol .
  • Structural Differences :
    • Contains a tosyl (–OSO₂C₆H₄CH₃) group instead of triflate.
    • The trifluoroethyl group (–CH₂CF₃) is distinct from the aryl substituents in the target compound.
  • Reactivity and Applications: Tosylates are less reactive than triflates due to poorer leaving group ability.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
4-Isobutyryl-2,3-dimethylphenyl triflate C₁₃H₁₅F₃O₄S ~324.07 Isobutyryl, 2,3-dimethylphenyl High electrophilicity, steric hindrance Cross-coupling reactions
4-Acetyl-2,3-dimethylphenyl triflate C₁₁H₁₁F₃O₄S 296.26 Acetyl, 2,3-dimethylphenyl Moderate electrophilicity, faster kinetics Oligonucleotide synthesis
Trimethylsilyl triflate C₄H₉F₃O₃SSi 222.26 Trimethylsilyl Lewis acid catalysis Silylation, glycosylation
2,2,2-Trifluoroethyl tosylate C₉H₉F₃O₃S 254.23 Tosyl, trifluoroethyl Low leaving group ability Alkylation reactions

Key Research Findings

Electronic Effects :

  • Aryl triflates with electron-withdrawing groups (e.g., acetyl) exhibit faster reaction rates in cross-couplings due to enhanced leaving group stability .
  • The isobutyryl group’s steric bulk in the target compound may reduce undesired side reactions, improving selectivity in complex syntheses.

Steric Considerations :

  • Bulky substituents (e.g., isobutyryl) hinder nucleophilic attack, requiring optimized reaction conditions (e.g., higher temperatures or catalysts) .

Application-Specific Utility :

  • Aryl triflates are preferred over tosylates in palladium-catalyzed couplings due to triflate’s superior leaving group ability .
  • Silyl triflates (e.g., TMSOTf) are irreplaceable in carbohydrate chemistry but serve different mechanistic roles compared to aryl triflates .

Biological Activity

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12F3O3S
  • Molecular Weight : 298.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of MDM2 and XIAP : Compounds that share structural similarities with this compound have been reported to inhibit MDM2, leading to the activation of p53 pathways in cancer cells. This dual inhibition can induce apoptosis in both p53-deficient and proficient cancer cells .
CompoundIC50 (μM)Target
MX697.5MDM2
Analogue 140.3MDM2/XIAP

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators:

  • COX Enzyme Inhibition : Similar compounds have shown IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents .
CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A0.020.01
Compound B5.401.78

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds similar to this compound can significantly reduce cell viability, with IC50 values indicating potent cytotoxicity.
  • Animal Models : Preliminary in vivo studies indicate that these compounds can effectively reduce tumor size in xenograft models, supporting their potential therapeutic applications.

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